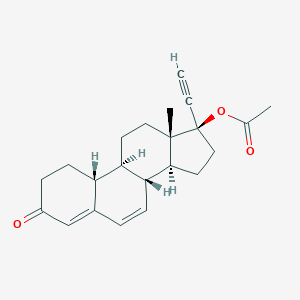

6,7-Dehydro Norethindrone Acetate

説明

6,7-Dehydro Norethindrone Acetate, also known as ∆-6 (7)-Norenthindrone Acetate, is an impurity of Norethindrone . Norethindrone acetate is used orally as a hormonal contraceptive, in the treatment of gynecological disorders such as abnormal uterine bleeding, and as a component of hormone replacement therapy for menopause .

Molecular Structure Analysis

The molecular formula of 6,7-Dehydro Norethindrone Acetate is C22H26O3 . The IUPAC name is [(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate . The molecular weight is 338.4 g/mol .

科学的研究の応用

Hormonal Contraception Research

6,7-Dehydro Norethindrone Acetate: is studied for its potential use as a hormonal contraceptive. It is an analog of norethindrone acetate, which is widely used in oral contraceptives. Research focuses on its efficacy, dosage optimization, and side effect profile compared to existing contraceptives .

Gynecological Disorder Treatment

This compound is being explored for the treatment of gynecological disorders such as abnormal uterine bleeding. Its effectiveness in controlling menstrual cycle irregularities and reducing bleeding is a key area of investigation .

Menopause Hormone Therapy

In the context of hormone replacement therapy for menopause, 6,7-Dehydro Norethindrone Acetate is evaluated for its ability to alleviate symptoms associated with menopause, such as hot flashes and osteoporosis, while assessing the long-term risks and benefits .

Endometriosis Management

The application of this compound in managing endometriosis is another significant area of research. Studies aim to understand its role in reducing endometrial tissue growth outside the uterus and alleviating associated pain .

Adenomyosis Treatment

Research into the treatment of adenomyosis with 6,7-Dehydro Norethindrone Acetate focuses on its ability to improve symptoms like dysmenorrhea and menorrhagia. The compound’s potential as a non-surgical treatment option is particularly noteworthy .

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of 6,7-Dehydro Norethindrone Acetate are crucial for understanding its behavior in the human body. Studies include its absorption, distribution, metabolism, and excretion to optimize therapeutic efficacy and minimize adverse effects .

Reference Material for Quality Testing

It serves as a reference material for quality testing in pharmaceutical manufacturing. Its role in ensuring the purity, potency, and consistency of pharmaceutical products is vital .

Inhibition of Cytosolic Sulfotransferases

6,7-Dehydro Norethindrone Acetate: is investigated for its inhibitory effects on cytosolic sulfotransferases. This research has implications for drug metabolism and the detoxification processes in the body .

Safety And Hazards

6,7-Dehydro Norethindrone Acetate may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It may impair fertility and cause harm to the unborn child. It has limited evidence of a carcinogenic effect. It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. It may cause harm to breastfed babies .

特性

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,5,7,13,17-20H,6,8-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSVONCNGQQILU-ZCPXKWAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@H]34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910110 | |

| Record name | 3-Oxo-19-norpregna-4,6-dien-20-yn-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dehydro Norethindrone Acetate | |

CAS RN |

106765-04-2 | |

| Record name | 6,7-Dehydro norethindrone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106765042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxo-19-norpregna-4,6-dien-20-yn-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-DEHYDRO NORETHINDRONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP4TBM4VMG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B120348.png)

![3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B120367.png)

![N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B120390.png)